2-(2,4-Dichlorophenyl)-1,3-benzoxazole
Description
2-(2,4-Dichlorophenyl)-1,3-benzoxazole (DCBO) is a benzoxazole derivative featuring a 2,4-dichlorophenyl substituent at the 2-position of the benzoxazole core. This compound has garnered significant attention due to its potent antifungal activity against a broad spectrum of fungi, including Candida and Aspergillus species . Its synthesis involves a two-step process: (i) condensation of 2-aminophenol with 2,4-dichlorobenzaldehyde to form an imine intermediate, followed by (ii) oxidation using titanium-supported nano-silica to yield the final product with high efficiency (~80% yield) . Structural characterization via FT-IR, NMR, and elemental analysis confirms its purity and stability. DCBO’s mechanism of action likely involves disruption of fungal cell membranes or inhibition of ergosterol biosynthesis, similar to azole-class antifungals .
Properties
Molecular Formula |
C13H7Cl2NO |
|---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7Cl2NO/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H |
InChI Key |
UHLGOZRQHWGNEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Benzoxazole Derivatives
DCBO’s antifungal efficacy is influenced by the electronic and steric properties of its substituents. Comparisons with related benzoxazoles highlight the importance of halogenation patterns:
Structure-Activity Relationship (SAR):
- Halogenation: Dichloro substitution (DCBO) enhances antifungal breadth and potency compared to mono-chloro derivatives, likely due to increased lipophilicity and membrane penetration .
- Electron Effects: Electron-withdrawing groups (Cl, NO₂) improve activity by stabilizing the benzoxazole core’s aromatic system, whereas electron-donating groups (NH₂) may reduce efficacy .
Heterocyclic Analogues: Benzothiazoles and Isoxazoles
Replacing the benzoxazole oxygen with sulfur or modifying the heterocyclic core alters bioactivity:
Key Observations:
- Benzothiazoles: Sulfur’s larger atomic radius compared to oxygen may enhance interactions with hydrophobic fungal targets, but methoxy substituents (electron-donating) could reduce antifungal specificity .
- Benzoisoxazoles: The isoxazole core’s strained structure and chlorine substitution (as in ) are associated with diverse bioactivities, though direct antifungal comparisons with DCBO are lacking .
Propiconazole Impurity: Structural Contrast
2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane, an impurity of the triazole fungicide propiconazole, shares DCBO’s dichlorophenyl group but lacks the benzoxazole core. Its dioxolane ring and triazole-class mechanism (14α-demethylase inhibition) differ fundamentally from DCBO’s benzoxazole-driven activity .
Preparation Methods
Reaction Procedure and Conditions
The PEG-SO₃H-catalyzed method involves the condensation of 2-aminophenol with 2,4-dichlorobenzoic acid under mild acidic conditions. In a typical procedure, 2-aminophenol (10 mmol) and 2,4-dichlorobenzoic acid (10 mmol) are dissolved in a 1:1 mixture of chloroform and dioxane. PEG-SO₃H (2.1 mmol) is added as a recyclable catalyst, and the reaction is stirred at 60–65°C for 5–6 hours. Progress is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration, washed with ammonia, and recrystallized from rectified spirit.
Table 1: Key Parameters for PEG-SO₃H-Catalyzed Synthesis
Mechanistic Insights
The reaction proceeds through a nucleophilic acyl substitution mechanism. The sulfonic acid groups in PEG-SO₃H protonate the carboxylic acid, enhancing its electrophilicity. 2-Aminophenol attacks the activated carbonyl, followed by cyclodehydration to form the benzoxazole ring. This method avoids harsh acids like H₂SO₄, offering better control over side reactions.
Green Synthesis Using Substituted Aldehydes and Fly Ash Catalyst
Environmentally Benign Approach
A greener alternative employs 2,4-dichlorobenzaldehyde and 2-aminophenol in the presence of preheated fly ash (PHFA), a waste-derived catalyst. The reactants (1.1 mmol each) are mixed in ethanol with PHFA (20% w/w) and refluxed for 2–3 hours. The catalyst is filtered, and the product is purified via recrystallization.
Table 2: Optimization of Fly Ash-Catalyzed Synthesis
Advantages of Fly Ash
Fly ash’s alkaline nature and high surface area facilitate Schiff base formation and subsequent cyclization. This method eliminates toxic solvents and reduces energy consumption, aligning with green chemistry principles.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for 2-(2,4-Dichlorophenyl)-1,3-Benzoxazole Synthesis
The PEG-SO₃H method offers higher yields but requires longer reaction times and organic solvents. In contrast, the fly ash approach prioritizes sustainability with comparable efficiency.
Reaction Mechanism Insights
Both methods follow a condensation-cyclization pathway. In the PEG-SO₃H system, the acid catalyst activates the carbonyl group, enabling nucleophilic attack by 2-aminophenol. Subsequent dehydration forms the oxazole ring. For the aldehyde route, fly ash promotes imine formation, followed by oxidation to the benzoxazole.
Optimization and Industrial Scalability
Catalyst Reusability
PEG-SO₃H is recoverable via filtration and reused for up to five cycles without significant activity loss. Fly ash, being heterogeneous, is equally reusable, enhancing cost-effectiveness.
Solvent Selection
Replacing chloroform with cyclopentyl methyl ether (CPME) in the PEG-SO₃H method could further improve sustainability. Similarly, ethanol in the fly ash method aligns with industrial safety standards.
Q & A
Q. Which computational tools are recommended for predicting the physicochemical properties (e.g., logP, solubility) of novel derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
